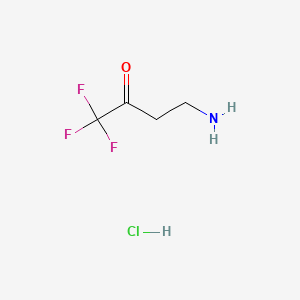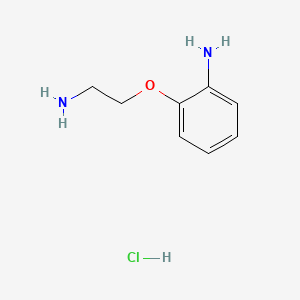
2-(2-aminoethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-aminoethoxy)aniline hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in pharmaceuticals, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-aminoethoxy)aniline hydrochloride involves several steps. One common method includes the reaction of aniline with ethylene oxide to form 2-(2-aminoethoxy)aniline, which is then converted to its hydrochloride salt by reacting with hydrochloric acid . Another method involves the use of compounds A0 and Bn 2 NH as raw materials, followed by oxidation and hydrogenation steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and cost-effectiveness. These methods often involve the use of mild reaction conditions and safe, controllable processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-aminoethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced to form different derivatives.
Substitution: The amino and ethoxy groups can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-aminoethoxy)aniline hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-aminoethoxy)aniline hydrochloride involves its interaction with molecular targets and pathways. The compound’s amino and ethoxy groups allow it to participate in various biochemical reactions, making it useful in the synthesis of complex molecules. Its reactivity with different functional groups enables it to modify biological molecules and influence their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-aminoethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)acetic acid
- Aniline derivatives
Uniqueness
2-(2-aminoethoxy)aniline hydrochloride stands out due to its unique combination of amino and ethoxy groups, which provide distinct reactivity and versatility in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of scientific research and industrial applications .
Eigenschaften
IUPAC Name |
2-(2-aminoethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZLAWMFYDHXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)
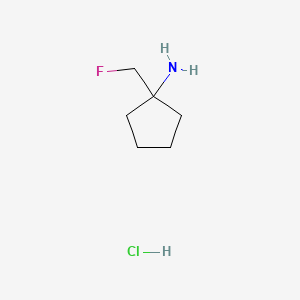
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
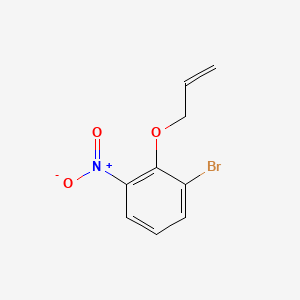
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)
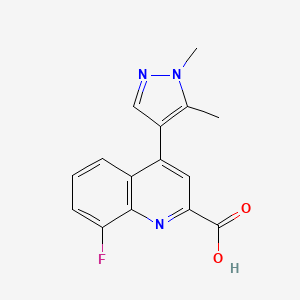
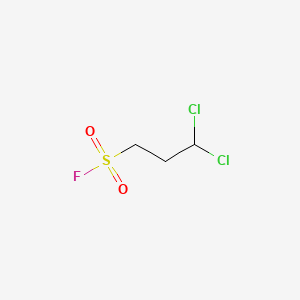
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
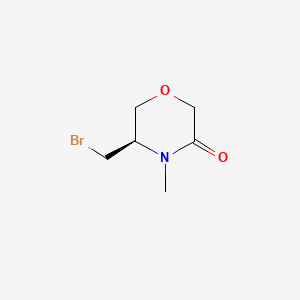
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
